molecular formula C11H17Cl2N3 B4959104 2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride

2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride

Cat. No.: B4959104
M. Wt: 262.18 g/mol
InChI Key: ZWSJWBIFJQOJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride is a compound that features a benzimidazole moiety, which is a bicyclic structure composed of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory properties .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-13(2)7-8-14-9-12-10-5-3-4-6-11(10)14;;/h3-6,9H,7-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSJWBIFJQOJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=NC2=CC=CC=C21.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-(benzimidazol-1-yl)-N,N-dimethylethanamine, the synthetic route may involve the reaction of o-phenylenediamine with an appropriate aldehyde under acidic or basic conditions, followed by further functionalization to introduce the dimethylethanamine group .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

    Albendazole: An antiparasitic agent.

    Omeprazole: A proton pump inhibitor used to treat gastric ulcers.

    Bendamustine: An anticancer agent.

Uniqueness

2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride is unique due to its specific functional groups, which confer distinct pharmacological properties. Its dimethylethanamine group may enhance its solubility and bioavailability compared to other benzimidazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.